tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate
Overview
Description
Tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate is a chemical compound with the molecular formula C9H13N3O3 . It is a pale-yellow to yellow-brown liquid . The compound has a molecular weight of 211.22 .
Synthesis Analysis
The synthesis of tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate involves the reaction of 2-aminopyrimidin-4-ol with (Boc)2O in the presence of pyridine . The reaction is carried out at a temperature of 65-85°C for 4 hours . The progress of the reaction is monitored by TLC . After the reaction is complete, the reaction mixture is extracted with ethyl acetate, and the organic phase is washed with acid water and passed through a silica gel column to obtain the product .Molecular Structure Analysis
The InChI code for tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate is 1S/C9H13N3O3/c1-9(2,3)15-8(14)12-7-10-5-4-6(13)11-7/h4-5H,1-3H3,(H2,10,11,12,13,14) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
Tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate is a pale-yellow to yellow-brown liquid . It has a molecular weight of 211.22 . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
1. Photocatalysis in Organic Synthesis
A study by Wang et al. (2022) explored the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in photoredox-catalyzed amination. This method facilitates the assembly of 3-aminochromones, which are important in synthesizing diverse amino pyrimidines. The research highlights the utility of this compound in photocatalyzed protocols, enabling mild conditions for complex organic synthesis (Wang et al., 2022).
2. Synthesis of Bioactive Compounds
Research by Tang et al. (2014) focused on synthesizing (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B. Jaspine B exhibits cytotoxic activity against various human carcinoma cell lines, demonstrating the importance of tert-butyl carbamate derivatives in the synthesis of biologically active compounds (Tang et al., 2014).
3. Ligand Synthesis for Histamine Receptors
Altenbach et al. (2008) investigated a series of 2-aminopyrimidines, including 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, as ligands for the histamine H4 receptor. This research is significant in developing potential treatments for inflammation and pain, underscoring the role of tert-butyl carbamate derivatives in medicinal chemistry (Altenbach et al., 2008).
4. Antioxidants in Polymer Degradation
In the field of polymer science, Pan et al. (1998) synthesized novel antioxidants containing tert-butyl groups, which were effective in protecting polypropylene against thermal oxidation. This study demonstrates the application of tert-butyl carbamate derivatives in enhancing the stability and longevity of polymers (Pan et al., 1998).
Safety And Hazards
The safety information for tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes . The Material Safety Data Sheet (MSDS) should be referred to for more detailed safety information .
properties
IUPAC Name |
tert-butyl N-(6-oxo-1H-pyrimidin-2-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-9(2,3)15-8(14)12-7-10-5-4-6(13)11-7/h4-5H,1-3H3,(H2,10,11,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJBAKGNFSSGSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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